5-Chloro-2-methoxybenzoyl chloride

Description

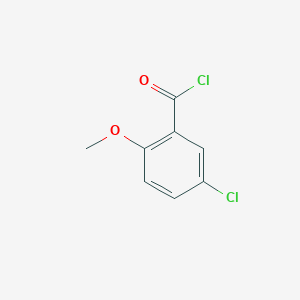

5-Chloro-2-methoxybenzoyl chloride (CAS: 29568-33-0) is an acyl chloride derivative with the molecular formula C₈H₆Cl₂O₂ and a molecular weight of 205.04 g/mol . It is synthesized via chlorination of 5-chloro-2-methoxybenzoic acid using thionyl chloride (SOCl₂), a common method for converting carboxylic acids to acyl chlorides . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for Glibenclamide, a sulfonylurea-class antidiabetic drug . Its structure features a methoxy group at the 2-position and a chlorine substituent at the 5-position on the benzoyl chloride backbone, which influence its reactivity and applications in organic synthesis.

Properties

IUPAC Name |

5-chloro-2-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLUMHRASWENRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60495650 | |

| Record name | 5-Chloro-2-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29568-33-0 | |

| Record name | 5-Chloro-2-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-2-methoxybenzoyl chloride typically involves the following steps:

Chlorination of Salicylic Acid: Salicylic acid is chlorinated

Biological Activity

5-Chloro-2-methoxybenzoyl chloride (C8H6ClO2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its antiproliferative effects, antioxidant properties, and mechanisms of action based on recent research findings.

This compound is characterized by the presence of a chloro and methoxy group on a benzoyl chloride structure. Its molecular formula is , and it has been studied for various applications in synthetic organic chemistry, particularly as an intermediate in the synthesis of biologically active compounds.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, a study evaluating derivatives of this compound found that certain compounds showed promising results in inhibiting cell growth in cancer models.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | GI50 (nM) | IC50 (µM) |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 35 | 0.96 |

| This compound | LOX-IMVI (melanoma) | 48 | 1.12 |

| Derivative A | HepG2 (liver cancer) | 31 | 0.78 |

The GI50 values indicate the concentration required to inhibit cell growth by 50%, while IC50 values reflect the concentration needed to reduce cell viability by half. These results suggest that derivatives of this compound can effectively target mutant pathways associated with cancer proliferation, such as those involving EGFR and BRAF mutations .

Antioxidant Activity

In addition to its antiproliferative effects, this compound has been investigated for its antioxidant properties. The DPPH radical scavenging method was employed to assess the antioxidant capacity of this compound and its derivatives.

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging Activity (%) | Reducing Power (OD at 700 nm) |

|---|---|---|

| This compound | 68 | 0.85 |

| Control (Ascorbic Acid) | 90 | 1.20 |

The results indicate that while the antioxidant activity of this compound is notable, it is still less effective than standard antioxidants like ascorbic acid. Nonetheless, its ability to scavenge free radicals suggests potential applications in oxidative stress-related conditions .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, including those related to the cell cycle and apoptosis regulation.

- Antioxidant Mechanism : By scavenging free radicals and enhancing reducing power, it may help mitigate oxidative damage in cells, contributing to its protective effects against cellular injury.

- Interaction with Key Proteins : Molecular docking studies have suggested that compounds derived from this compound can interact with critical amino acid residues in target proteins involved in cancer progression, thereby inhibiting their activity .

Case Studies

A notable case study involved the synthesis of several derivatives based on the structure of this compound, which were tested for their biological activities. One derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating enhanced potency against specific cancer types.

Scientific Research Applications

Synthesis and Derivatives

5-Chloro-2-methoxybenzoyl chloride is primarily synthesized from 5-chloro-2-methoxybenzoic acid through a reaction with thionyl chloride. This reaction yields the acyl chloride, which is pivotal for further synthetic applications. The synthesis process can be summarized as follows:

- Starting Material : 5-chloro-2-methoxybenzoic acid.

- Reagent : Thionyl chloride.

- Reaction Conditions : Refluxing the mixture for a specified duration to ensure complete conversion.

- Yield : Typically around 72% based on the conditions used .

Applications in Organic Synthesis

1. Synthesis of Bioactive Compounds

this compound serves as an important intermediate in the synthesis of various bioactive molecules, particularly in the pharmaceutical industry. Its derivatives have been studied for their antibacterial properties, showcasing potent activity against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus). For example, marinopyrrole derivatives synthesized using this compound demonstrated improved antibacterial efficacy compared to their parent compounds .

2. Formation of Amides and Sulfonamides

The compound can be utilized to synthesize amides and sulfonamides, which are critical in drug development. The transformation of this compound into p-[5-chloro-2-methoxybenzamidoethyl]-benzenesulfonamide illustrates its utility in generating complex structures that exhibit biological activity .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 5-chloro-2-methoxybenzoyl chloride and its analogs:

Key Findings:

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : The chlorine and methoxy groups in this compound enhance electrophilicity at the carbonyl carbon, making it reactive toward nucleophiles (e.g., amines in drug synthesis) .

- Fluorine and Methyl Substituents : Analogs like 5-chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride and 5-chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride exhibit altered steric and electronic profiles. Fluorine increases electronegativity and metabolic stability, while methyl groups enhance lipophilicity .

Reactivity and Stability :

- The methoxy group in this compound provides better stability compared to the hydroxyl group in 5-chloro-2-hydroxybenzoyl chloride, which is prone to hydrolysis or oxidation .

- Halogenated derivatives (e.g., 2-chloro-6-fluorobenzyl-substituted compound) show increased resistance to enzymatic degradation, making them suitable for bioactive molecule synthesis .

Pharmaceutical Relevance :

- This compound’s role in Glibenclamide synthesis underscores its importance in diabetes treatment .

- Fluorinated analogs are explored for CNS-targeting drugs due to fluorine’s ability to cross the blood-brain barrier .

Research Insights and Data Limitations

- Predicted Properties : Boiling points and densities for some analogs (e.g., 414.4°C for the 3-methylbenzyl derivative) are computational estimates, highlighting the need for experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.